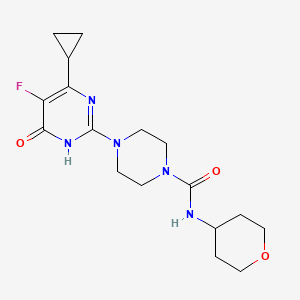

![molecular formula C18H17F4N5O2 B6449699 6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one CAS No. 2549063-44-5](/img/structure/B6449699.png)

6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis

The molecular structure of TFMP derivatives includes three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and its intended use. For instance, 2,3,5-DCTF is utilized in the synthesis of fluazinam, as a building block for the condensation .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups. In this context, our compound serves as an organoboron reagent. Its mild reaction conditions and functional group tolerance make it a valuable tool in synthetic chemistry .

Metal-Organic Frameworks (MOFs) Synthesis

Our compound finds application in the preparation of metal-organic frameworks (MOFs). MOFs are porous materials with diverse applications, including gas storage, catalysis, and drug delivery. The trifluoromethylpyridine moiety contributes to the structural diversity and properties of these frameworks .

Catalytic Ligand for Regioselective Coupling Reactions

As a ligand, 6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one participates in regioselective coupling reactions. For instance, it acts as a catalyst in the aerobic oxidative coupling of xylene to form tetramethylbiphenyls, a valuable class of compounds .

Protodeboronation in Total Synthesis

Protodeboronation, a process involving the removal of a boron group, has been employed in the formal total synthesis of natural products. Our compound’s boron functionality plays a crucial role in these synthetic routes, enabling the construction of complex molecules .

Amination Reactions

Through amination reactions, 6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one can be converted into aminopyridines. These derivatives have applications in medicinal chemistry and materials science .

Mechanism of Action

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that research into the synthesis, properties, and applications of TFMP derivatives, including “6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one”, will continue to be a significant area of study.

properties

IUPAC Name |

4-cyclopropyl-5-fluoro-2-[4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N5O2/c19-13-14(10-1-2-10)24-17(25-15(13)28)27-7-5-26(6-8-27)16(29)11-3-4-12(23-9-11)18(20,21)22/h3-4,9-10H,1-2,5-8H2,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWHMDGPDIYSLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-5-fluoro-2-[4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl]-1H-pyrimidin-6-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclopropyl-5-fluoro-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449623.png)

![6-cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449631.png)

![6-cyclopropyl-5-fluoro-2-[4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449647.png)

![5-methyl-N-[3-(quinolin-8-yloxy)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B6449650.png)

![2-(oxane-2-carbonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6449656.png)

![6-cyclopropyl-5-fluoro-2-{4-[2-(1H-1,2,4-triazol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449661.png)

![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449676.png)

![6-cyclopropyl-5-fluoro-2-{4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449684.png)

![2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449694.png)

![2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449698.png)

![2-(2-chlorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6449708.png)

![1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6449716.png)

![2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine](/img/structure/B6449732.png)